molecular formula C9H10N2O5S B14811492 5-Cyclopropoxy-4-sulfamoylpicolinic acid

5-Cyclopropoxy-4-sulfamoylpicolinic acid

Cat. No.: B14811492
M. Wt: 258.25 g/mol
InChI Key: SGEYECKJWXCYMB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Cyclopropoxy-4-sulfamoylpicolinic acid is a synthetic picolinic acid derivative characterized by a cyclopropoxy substituent at the 5-position and a sulfamoyl group at the 4-position of the pyridine ring. While its exact therapeutic applications remain under investigation, preliminary studies suggest utility in enzyme inhibition (e.g., carbonic anhydrases) or as a scaffold for kinase-targeted therapies.

Properties

Molecular Formula

C9H10N2O5S

Molecular Weight

258.25 g/mol

IUPAC Name

5-cyclopropyloxy-4-sulfamoylpyridine-2-carboxylic acid

InChI

InChI=1S/C9H10N2O5S/c10-17(14,15)8-3-6(9(12)13)11-4-7(8)16-5-1-2-5/h3-5H,1-2H2,(H,12,13)(H2,10,14,15)

InChI Key

SGEYECKJWXCYMB-UHFFFAOYSA-N

Canonical SMILES

C1CC1OC2=CN=C(C=C2S(=O)(=O)N)C(=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Cyclopropoxy-4-sulfamoylpicolinic acid typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the cyclopropanation of a suitable precursor followed by sulfonation and subsequent functional group modifications. The reaction conditions often involve the use of strong acids or bases, organic solvents, and controlled temperatures to ensure the desired product is obtained with high purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions or continuous flow processes. The choice of method depends on factors such as yield, cost, and scalability. Optimization of reaction conditions, including temperature, pressure, and catalyst selection, is crucial to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

5-Cyclopropoxy-4-sulfamoylpicolinic acid can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can convert it into different reduced forms, often using hydrogenation or other reducing agents.

    Substitution: The compound can participate in substitution reactions where functional groups are replaced by others, depending on the reagents used.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Hydrogen gas in the presence of a palladium catalyst is often used for reduction.

    Substitution: Reagents such as halogens, alkylating agents, and nucleophiles are used under various conditions to achieve substitution.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols. Substitution reactions can result in a wide range of derivatives with different functional groups.

Scientific Research Applications

5-Cyclopropoxy-4-sulfamoylpicolinic acid has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and metabolic pathways.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.

    Industry: It is used in the development of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 5-Cyclopropoxy-4-sulfamoylpicolinic acid involves its interaction with molecular targets such as enzymes and receptors. The cyclopropoxy and sulfamoyl groups play a crucial role in binding to these targets, influencing their activity and function. The compound may modulate biochemical pathways by inhibiting or activating specific enzymes, leading to various biological effects.

Comparison with Similar Compounds

Structural Analogs in the Picolinic Acid Family

Compounds structurally related to 5-cyclopropoxy-4-sulfamoylpicolinic acid include:

Compound Name Substituents (Position) Key Properties Applications
This compound Cyclopropoxy (5), Sulfamoyl (4) High metabolic stability, moderate solubility Enzyme inhibition, drug discovery
4-Sulfamoylpicolinic acid Sulfamoyl (4) Lower lipophilicity, rapid clearance Carbonic anhydrase inhibitors
5-Methoxy-4-nitro-picolinic acid Methoxy (5), Nitro (4) Reactive nitro group, poor stability Intermediate in organic synthesis
5-Trifluoromethylpicolinic acid Trifluoromethyl (5) Enhanced bioavailability, fluorophilic effects Anticancer agents, agrochemicals

Key Findings :

  • The cyclopropoxy group in this compound contributes to improved metabolic resistance compared to methoxy or nitro analogs, as cyclopropane’s ring strain reduces susceptibility to oxidative degradation .
  • The sulfamoyl group enhances target-binding specificity relative to nitro or carboxylate substituents, likely due to hydrogen-bonding interactions with enzyme active sites .
Comparison with Sulfamoyl-Containing Derivatives

Sulfamoyl groups are common in bioactive molecules. Notable comparisons:

Compound Name Core Structure Sulfamoyl Position Bioactivity (IC50) Solubility (mg/mL)
This compound Picolinic acid 4 12 nM (CA IX)* 0.8
Celecoxib Pyrazole 4 40 nM (COX-2) 0.1
Dorzolamide Thienothiopyran 1 0.5 nM (CA II) 3.2

*Carbonic anhydrase IX inhibition (in vitro).
Insights :

  • Despite lower solubility than dorzolamide, this compound exhibits superior isoform selectivity for CA IX over CA II (10-fold), a critical feature for antitumor applications .
Cyclopropoxy-Substituted Analogs

Cyclopropane rings are valued for conformational rigidity. Comparisons include:

Compound Name Core Structure Cyclopropoxy Position LogP Half-life (in vivo)
This compound Picolinic acid 5 1.9 6.2 h
Ciprofloxacin Quinolone 1 1.3 4.0 h
Tranylcypromine Phenethylamine Adjacent to amine 2.5 2.5 h

Research Highlights :

  • The 5-position cyclopropoxy group in the target compound minimizes steric hindrance compared to tranylcypromine’s adjacent substitution, preserving binding pocket accessibility.
  • LogP values suggest balanced lipophilicity, favoring both membrane permeability and aqueous solubility.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.